molecular formula C9H13Cl2N3O B1456065 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride CAS No. 1241726-00-0

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride

Cat. No.: B1456065
CAS No.: 1241726-00-0
M. Wt: 250.12 g/mol
InChI Key: XOOIICJDDNDWGR-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C9H11N3O·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Mechanism of Action

Target of Action

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

As an antagonist, this compound binds to the α2-adrenoceptor, blocking the receptor and preventing the normal neurotransmitter (norepinephrine) from binding . This results in an increase in the release of norepinephrine, leading to increased activation of other adrenergic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking the α2-adrenoceptor, the compound disrupts the normal inhibitory feedback mechanism in this pathway, leading to increased adrenergic signaling .

Pharmacokinetics

One study suggests that a similar compound was stable in human liver microsomes, indicating good metabolic stability . This could potentially lead to good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of the action of this compound is increased adrenergic signaling. This can lead to a variety of physiological effects, depending on the specific tissues and adrenergic receptors involved . For example, increased adrenergic signaling in the heart can lead to increased heart rate and contractility .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that affect adrenergic signaling could potentially influence the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a selective α2-adrenoceptor antagonist . This interaction can modulate the activity of enzymes and proteins involved in adrenergic signaling pathways, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an α2-adrenoceptor antagonist can impact the signaling pathways that regulate neurotransmitter release, leading to changes in cellular communication and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As an α2-adrenoceptor antagonist, it binds to these receptors and inhibits their activity, preventing the usual adrenergic signaling. This inhibition can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes . The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying the mechanisms of adrenergic signaling and other related pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating adrenergic signaling pathways. At higher doses, it can cause toxic or adverse effects, such as disruptions in cellular communication and metabolism . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s overall activity and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and overall efficacy in modulating biochemical processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected using thiophenol (PhSH) to obtain the desired piperazin-2-one .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-pyridin-2-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;;/h1-4,10H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIICJDDNDWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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